molecular formula C19H24N2O4 B11079760 diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate

diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate

Cat. No.: B11079760
M. Wt: 344.4 g/mol
InChI Key: UJGSCCYWPVTHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate is a synthetic organic compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate typically involves the reaction of 2,3,6-trimethyl-1H-indole-5-amine with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions: Diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction may produce indole alcohols.

Scientific Research Applications

Diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate
  • 1H-Indole-3-carbaldehyde derivatives

Comparison: Diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

diethyl 2-[[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C19H24N2O4/c1-6-24-18(22)15(19(23)25-7-2)10-20-16-9-14-12(4)13(5)21-17(14)8-11(16)3/h8-10,20-21H,6-7H2,1-5H3

InChI Key

UJGSCCYWPVTHGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC2=C(C=C1C)NC(=C2C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.